molecular formula C12H17NOS B14345704 O-Benzyl diethylcarbamothioate CAS No. 92415-92-4

O-Benzyl diethylcarbamothioate

Katalognummer: B14345704
CAS-Nummer: 92415-92-4
Molekulargewicht: 223.34 g/mol
InChI-Schlüssel: GWKDTVFYAADVFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-Benzyl diethylcarbamothioate: is an organic compound that belongs to the class of carbamothioates It is characterized by the presence of a benzyl group attached to a diethylcarbamothioate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of O-Benzyl diethylcarbamothioate typically involves the reaction of benzyl chloride with diethylcarbamothioic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like ethanol or acetone, and the reaction is usually conducted at room temperature to moderate heat.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and flow rate, leading to higher yields and purity of the final product. The use of catalysts, such as palladium on carbon (Pd/C), can also enhance the efficiency of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions: O-Benzyl diethylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various benzyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

O-Benzyl diethylcarbamothioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of agrochemicals and as a stabilizer in polymer manufacturing.

Wirkmechanismus

The mechanism of action of O-Benzyl diethylcarbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effect.

Vergleich Mit ähnlichen Verbindungen

    O-Benzyl diethylcarbamate: Similar structure but lacks the sulfur atom.

    Diethylcarbamothioic acid: Lacks the benzyl group.

    Benzyl thiocyanate: Contains a thiocyanate group instead of the carbamothioate moiety.

Uniqueness: O-Benzyl diethylcarbamothioate is unique due to the presence of both the benzyl and diethylcarbamothioate groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

92415-92-4

Molekularformel

C12H17NOS

Molekulargewicht

223.34 g/mol

IUPAC-Name

O-benzyl N,N-diethylcarbamothioate

InChI

InChI=1S/C12H17NOS/c1-3-13(4-2)12(15)14-10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3

InChI-Schlüssel

GWKDTVFYAADVFE-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=S)OCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.